molecular formula C19H21Cl2N3O3 B6046483 2-(2,4-dichlorophenoxy)-N'-[4-(diethylamino)-2-hydroxybenzylidene]acetohydrazide

2-(2,4-dichlorophenoxy)-N'-[4-(diethylamino)-2-hydroxybenzylidene]acetohydrazide

Cat. No. B6046483
M. Wt: 410.3 g/mol
InChI Key: PDPYBGQRBAKYNP-SSDVNMTOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-dichlorophenoxy)-N'-[4-(diethylamino)-2-hydroxybenzylidene]acetohydrazide, also known as dichlorophenyl hydrazine (DCPH), is a chemical compound that has been extensively studied for its potential applications in the field of pharmaceuticals. DCPH is a hydrazone derivative that has been synthesized through a variety of methods, each with its own advantages and limitations. In

Mechanism of Action

The mechanism of action of DCPH is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. DCPH has been found to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and repair. It has also been found to inhibit the activity of histone deacetylases, enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
DCPH has been found to have a number of biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. DCPH has also been found to inhibit the replication of various viruses, including herpes simplex virus and human immunodeficiency virus. In addition, DCPH has been found to inhibit the growth of cancer cells in vitro and to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

DCPH has a number of advantages and limitations for lab experiments. One advantage is its broad spectrum of activity against various bacterial, fungal, and viral strains. Another advantage is its potential use as an anticancer and anti-inflammatory agent. However, one limitation is the lack of understanding of its mechanism of action. Additionally, the synthesis of DCPH can be challenging and may require specialized equipment and expertise.

Future Directions

There are a number of future directions for research on DCPH. One area of interest is the development of more efficient and cost-effective synthesis methods. Another area of interest is the elucidation of the mechanism of action of DCPH, which could lead to the development of more effective and targeted therapies. Additionally, further studies are needed to determine the safety and efficacy of DCPH in vivo, as well as its potential use in combination with other drugs.

Synthesis Methods

DCPH can be synthesized through a number of methods, including the reaction of 2,4-2-(2,4-dichlorophenoxy)-N'-[4-(diethylamino)-2-hydroxybenzylidene]acetohydrazideol with hydrazine hydrate followed by reaction with 4-(diethylamino)-2-hydroxybenzaldehyde. Another method involves the reaction of 2,4-2-(2,4-dichlorophenoxy)-N'-[4-(diethylamino)-2-hydroxybenzylidene]acetohydrazideol with hydrazine hydrate followed by reaction with 4-(diethylamino)benzaldehyde and acetic anhydride. The synthesis method used depends on the desired purity and yield of the final product.

Scientific Research Applications

DCPH has been studied for its potential applications in the field of pharmaceuticals. It has been found to have antibacterial, antifungal, and antiviral properties. DCPH has also been studied for its potential use as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, DCPH has been studied for its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2N3O3/c1-3-24(4-2)15-7-5-13(17(25)10-15)11-22-23-19(26)12-27-18-8-6-14(20)9-16(18)21/h5-11,25H,3-4,12H2,1-2H3,(H,23,26)/b22-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPYBGQRBAKYNP-SSDVNMTOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenoxy)-N'-[4-(diethylamino)-2-hydroxybenzylidene]acetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.